
tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate” is a chemical compound that has been identified as a precursor in the synthesis of illicit fentanyl . It is also known as 1-boc-4-AP . Fentanyl is a synthetic opioid that has contributed significantly to the opioid crisis in North America .
Synthesis Analysis
This compound is used in the manufacture of fentanyl and its analogues . The synthesis of fentanyl involves a variety of methods, each of which uses specific precursor chemicals . In 2017, two main precursors, N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control . Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The empirical formula of “this compound” is C17H26N2O2 . Its molecular weight is 290.40 .Chemical Reactions Analysis
The compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 2-8°C . The SMILES string representation of the compound is O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC©©C .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Applications
Enantiopure Derivatives Synthesis : A study by Marin et al. (2004) details the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a precursor related to tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate. This precursor serves as a building block for various syntheses, highlighting the compound's utility in creating stereochemically complex molecules (Marin et al., 2004).
Molecular Structure Analysis : Moriguchi et al. (2014) synthesized a compound related to this compound, analyzing its molecular structure through NMR spectroscopy and X-ray diffraction. This demonstrates the compound's relevance in structural analysis of organic compounds (Moriguchi et al., 2014).
X-ray Diffraction Studies : Didierjean et al. (2004) conducted X-ray studies on tert-butyl derivatives, revealing insights into the molecular packing and hydrogen bonding in the crystal structure of related compounds. Such studies are essential for understanding the physical properties of new organic compounds (Didierjean et al., 2004).
Applications in Drug Synthesis
Intermediate in Drug Synthesis : Kong et al. (2016) reported the synthesis of a tert-butyl piperidine derivative as an intermediate in biologically active compounds like crizotinib, demonstrating its role in pharmaceutical synthesis (Kong et al., 2016).
Key Intermediate of Vandetanib : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used in cancer treatment. This highlights the compound's significance in developing therapeutic agents (Wang et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl piperidine derivative and evaluated its in vitro antibacterial and anthelmintic activity. Such studies are crucial for discovering new bioactive molecules (Sanjeevarayappa et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMAMXSLJKFCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
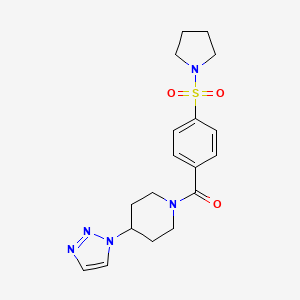

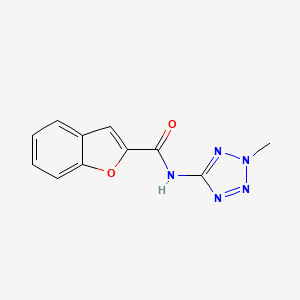
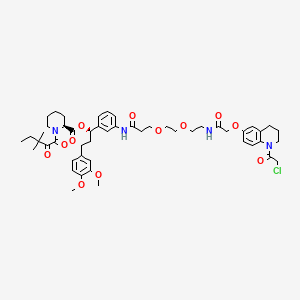
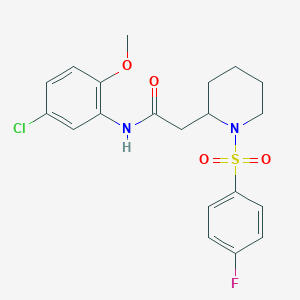
![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)

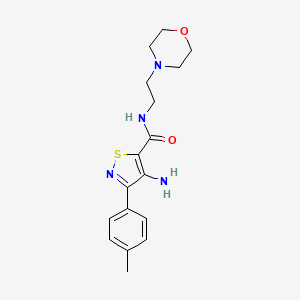
![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)
![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)
